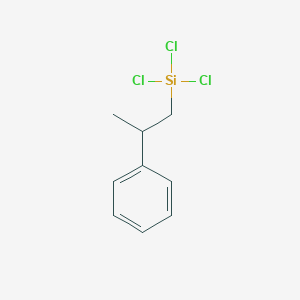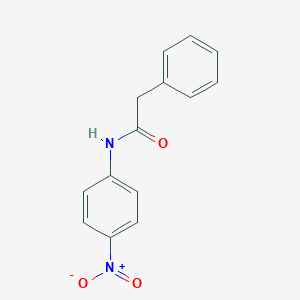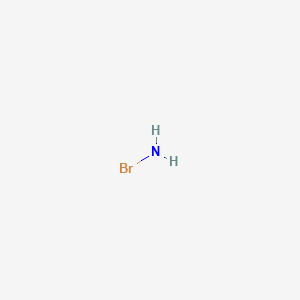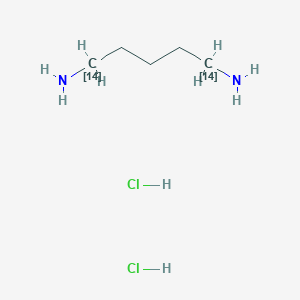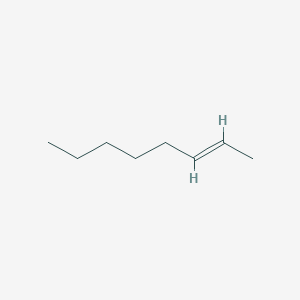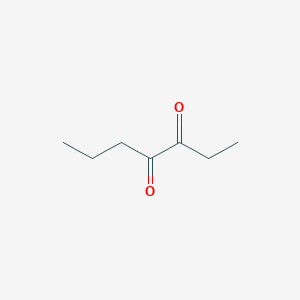
3,4-Heptanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Heptanedione is a ketone that is commonly used as a reagent in organic chemistry and as a flavoring agent in the food industry. It is also known as diacetyl and has a characteristic buttery flavor and aroma.
Applications De Recherche Scientifique
Near-Infrared Luminescent Materials
- β-Diketonate ytterbium complexes with 3,5-Heptanedione have been developed for potential applications in near-infrared (NIR) luminescence, particularly in biological detection and luminescent probes (Fan et al., 2018).
Efficient Route for 1,3,3′-Triketones
- The synthesis of cyclic and acyclic 1,3,3′-triketones using β-diketones like 3,5-Heptanedione has been achieved, providing a new and efficient synthetic route (Lim et al., 2001).
Heptanosides Synthesis
- Research has demonstrated the synthesis of heptanoside analogues of carbohydrate derivatives from 3,4-anhydroheptanose, showcasing the utility of heptanose synthesis via cyclopropanated carbohydrates (Batchelor et al., 2009).
Molecular Dynamics Study
- Investigations of the O-H···O hydrogen bonds in 3,5-Heptanedione derivatives have provided insights into proton motion and hydrogen bond symmetries in molecular crystals (Durlak & Latajka, 2013).
Hydrogen Bonds Symmetry
- Studies on enols of 3,5-Heptanedione derivatives have contributed to understanding the symmetry of hydrogen bonds in solution (Perrin & Wu, 2019).
Ruthenium(III) β-Diketonate Derivatives
- Research on the vapor pressure of ruthenium(III) complexes with β-diketones, including 3,5-Heptanedione, has provided valuable data for thermodynamic characteristics (Morozova et al., 2009).
Chemistry on Silicon Surfaces
- Molecular-level chemistry of 3,5-Heptanedione on silicon surfaces has been explored, contributing to our understanding of surface species under various thermal conditions (Perrine et al., 2008).
Propriétés
Numéro CAS |
13706-89-3 |
|---|---|
Nom du produit |
3,4-Heptanedione |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
heptane-3,4-dione |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-5H2,1-2H3 |
Clé InChI |
LBCCPKFTHIBIKU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(=O)CC |
SMILES canonique |
CCCC(=O)C(=O)CC |
Autres numéros CAS |
13706-89-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



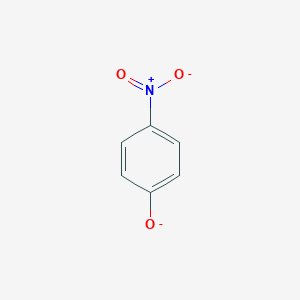
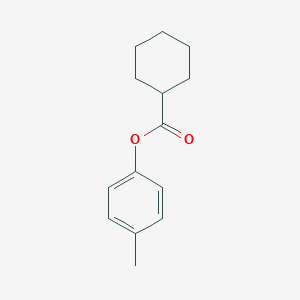
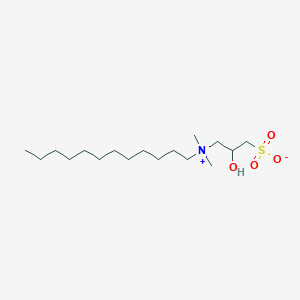
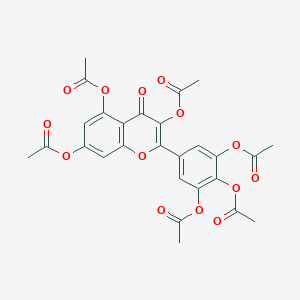
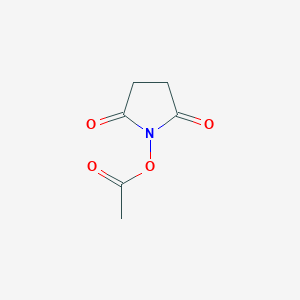
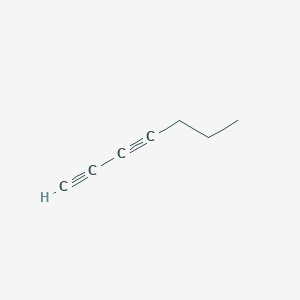
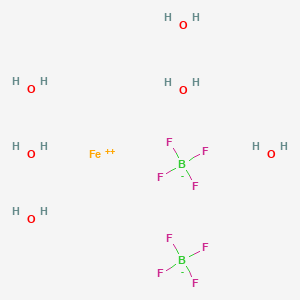
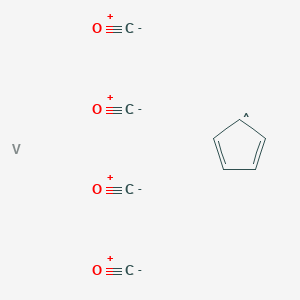
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
